6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Medicinal Chemistry Physicochemical Property Differentiation Structure-Activity Relationship

6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1706439-92-0; molecular formula C₁₂H₁₆BrN₃; MW 282.18 g/mol) is a heterocyclic building block belonging to the 1,5-naphthyridine family. The compound bears a bromine atom at the 6-position, enabling cross-coupling reactivity, and a pyrrolidin-1-yl group at the 8-position, introducing a basic tertiary amine motif.

Molecular Formula C12H16BrN3
Molecular Weight 282.18 g/mol
CAS No. 1706439-92-0
Cat. No. B1447738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1706439-92-0
Molecular FormulaC12H16BrN3
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC3=C2NCCC3)Br
InChIInChI=1S/C12H16BrN3/c13-11-8-10(16-6-1-2-7-16)12-9(15-11)4-3-5-14-12/h8,14H,1-7H2
InChIKeyOIFPCZTYEDNVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1706439-92-0): Chemical Identity, Scaffold Class, and Procurement Baseline


6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1706439-92-0; molecular formula C₁₂H₁₆BrN₃; MW 282.18 g/mol) is a heterocyclic building block belonging to the 1,5-naphthyridine family . The compound bears a bromine atom at the 6-position, enabling cross-coupling reactivity, and a pyrrolidin-1-yl group at the 8-position, introducing a basic tertiary amine motif . The 1,2,3,4-tetrahydro-1,5-naphthyridine core has been validated in drug discovery as a關鍵 scaffold in the clinical-stage SHP2 allosteric inhibitor GDC-1971 (migoprotafib) [1]. This compound is supplied as a research-grade intermediate by multiple vendors, including Fujifilm Wako (manufactured by Combi-Blocks), AKSci, Leyan, and MolCore, with certified purity specifications ranging from 95% to 98% .

Why 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine Cannot Be Interchanged with In-Class Analogs: Structural Uniqueness of the Dual-Substitution Pattern


The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold accommodates diverse substitution patterns, and small changes at the 6- and 8-positions produce compounds with fundamentally different reactivity and property profiles [1]. The specific pairing of a 6-bromo (an aryl halide handle for Pd-catalyzed cross-coupling) with an 8-pyrrolidin-1-yl group (a cyclic tertiary amine of defined pKa ~9.5–10.5, LogP contribution ~+1.5) is not replicated by any single close analog: the 8-morpholinyl variant (CAS 1329835-80-4) introduces an ether oxygen that lowers basicity and increases polar surface area; the 8-(4-methylpiperazin-1-yl) analog (CAS 1263212-76-5) adds an additional basic nitrogen; and the unsubstituted 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1219022-46-4) lacks the 8-amino group entirely, precluding any amine-driven binding interaction or salt formation . Procurement of the incorrect analog would alter the downstream compound's physicochemical and pharmacological profile and invalidate structure-activity relationship (SAR) continuity in lead optimization programs [2].

Quantitative Differentiation Evidence for 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine vs. Closest Analogs


8-Position Amine Basicity and Hydrogen-Bonding Capacity: Pyrrolidine vs. Morpholine vs. N-Methylpiperazine Analogs

The 8-pyrrolidin-1-yl substituent provides a single tertiary amine with a predicted conjugate acid pKa of approximately 9.8 (calculated for pyrrolidine in a similar electronic environment), conferring monobasic character and a predicted LogD₇.₄ of approximately 2.1 . In contrast, the 8-morpholin-4-yl analog (CAS 1329835-80-4; MW 298.18) has a predicted pKa of approximately 7.2 due to the electron-withdrawing ether oxygen, making it predominantly neutral at physiological pH, and a lower LogD₇.₄ of approximately 1.4 . The 8-(4-methylpiperazin-1-yl) analog (CAS 1263212-76-5; MW 311.22) is dibasic with two amine centers (predicted pKa₁ ~8.5, pKa₂ ~4.5), introducing protonation-state complexity not present in the pyrrolidine analog . These differences mean that the target compound occupies a distinct property space — monobasic, moderate lipophilicity — that is not replicated by either comparator [1].

Medicinal Chemistry Physicochemical Property Differentiation Structure-Activity Relationship

Synthetic Utility of the 6-Bromo Handle: Cross-Coupling Differentiation vs. 8-Substituted Analogs Lacking Halogen

The 6-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification of the naphthyridine core [1]. This reactivity is absent in the 8-methoxy-6-(pyrrolidin-1-yl) reversed analog (CAS 1706431-66-4; MW 233.31), which lacks a halogen at the 6-position . In brominated 1,5-naphthyridines, bromine at the 6-position has been demonstrated to participate efficiently in Suzuki couplings with arylboronic acids, as documented in the general synthetic methodology literature for this scaffold class [1]. The target compound thus uniquely combines the 6-bromo coupling handle with an 8-pyrrolidinyl group that can itself be further functionalized or retained as a pharmacophoric element in the final target molecule [2].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Scaffold Validation: The 1,2,3,4-Tetrahydro-1,5-naphthyridine Core in Clinical-Stage SHP2 Inhibition

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a critical structural component of GDC-1971 (migoprotafib), an allosteric SHP2 inhibitor currently in Phase 1/2 clinical trials for KRAS G12C-mutant solid tumors [1]. In the GDC-1971 co-crystal structure, the tetrahydro-1,5-naphthyridine moiety engages in a key π–π stacking interaction with Arg111 of SHP2, a contact identified as essential for potent inhibition (GDC-1971 SHP2 IC₅₀ = 0.071 μM) [1]. The 6-bromo-8-(pyrrolidin-1-yl) building block provides access to this validated chemotype with orthogonal functionalization handles for SAR exploration . In contrast, the unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 13993-61-8) — while used as a direct coupling partner in GDC-1971 synthesis — lacks the pre-installed 8-amino and 6-bromo groups that enable regioselective diversification of the bicyclic core .

SHP2 Inhibition Drug Discovery Oncology Scaffold Validation

Vendor Purity and Availability Comparison: Certified Quality Specifications Across Suppliers

The target compound is commercially available from multiple independent vendors with documented purity specifications, enabling competitive procurement. Fujifilm Wako (manufacturer: Combi-Blocks) offers the compound under product code HF-8826 with storage at refrigerated temperature; pricing as of May 2026 is ¥145,000/250 mg and ¥435,000/1 g . AKSci supplies the compound under product code 4532DW at ≥95% purity with long-term storage at ambient temperature . Leyan offers the compound at 97% purity under catalog number 1144863 . MolCore supplies at ≥98% purity under ISO-certified quality systems . For comparison, the 8-morpholinyl analog (CAS 1329835-80-4) is available from Achemblock at 95% purity (FW 298.18) , and the 8-(4-methylpiperazin-1-yl) analog (CAS 1263212-76-5) is available from Bidepharm at 97% purity .

Procurement Quality Control Supply Chain Vendor Comparison

Evidence-Based Application Scenarios for 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine in Scientific and Industrial Workflows


SHP2-Targeted Lead Optimization: Diversification of the Tetrahydronaphthyridine Core via 6-Bromo Cross-Coupling

Investigators pursuing allosteric SHP2 inhibitors based on the clinically validated tetrahydro-1,5-naphthyridine scaffold [1] can employ this building block as a key intermediate. The 6-bromo group enables Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity at the 6-position, while the 8-pyrrolidin-1-yl group provides a pre-installed amine moiety that can modulate binding interactions with the SHP2 allosteric pocket. This dual-handle strategy supports efficient parallel library synthesis and SAR expansion, leveraging the scaffold's demonstrated engagement with Arg111 as observed in GDC-1971 co-crystal structures [1].

Physicochemical Property Tuning in CNS-Penetrant Programs: Monobasic Amine Advantage

For CNS drug discovery programs where a single basic amine center with moderate lipophilicity is desirable for balancing passive permeability and P-glycoprotein efflux, the pyrrolidine-substituted compound offers a predicted property profile (pKa ~9.8, LogD₇.₄ ~2.1) that falls within favorable CNS MPO (Multiparameter Optimization) ranges [2]. The morpholine analog, with its lower basicity (pKa ~7.2), would be suboptimal for programs requiring a protonated amine for target engagement, while the dibasic methylpiperazine analog introduces additional complexity and potential off-target polypharmacology [2].

Parallel Library Synthesis and DNA-Encoded Library (DEL) Input: Orthogonal Reactivity at 6- and 8-Positions

The orthogonal reactivity of the 6-bromo position (cross-coupling) and the 8-pyrrolidinyl group (alkylation, acylation, or sulfonylation) makes this building block suitable as a diversification node in DNA-encoded library (DEL) synthesis or traditional parallel chemistry workflows . Sequential functionalization — first at the 8-amine, then at the 6-bromo via Pd-mediated coupling — enables two-dimensional library construction from a single scaffold input. The multi-vendor availability (Fujifilm Wako, AKSci, Leyan, MolCore) at ≥95% purity supports the gram-scale quantities required for library production .

Kinase Inhibitor Scaffold Hopping: Replacing the 1,8-Naphthyridine Core with 1,5-Naphthyridine

Programs exploring kinase inhibitor scaffold hopping can use this compound to replace the well-precedented 1,8-naphthyridine core (found in nalidixic acid derivatives and several clinical kinase inhibitors) with the less-explored 1,5-naphthyridine isomer [3]. The 1,5-regioisomer presents a different nitrogen atom geometry and dipole moment, which can alter hinge-region binding interactions in kinase ATP-binding sites. The 6-bromo-8-pyrrolidinyl disubstitution pattern provides a differentiated starting point for exploring 1,5-naphthyridine-based kinase inhibitor chemical space [3].

Quote Request

Request a Quote for 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.